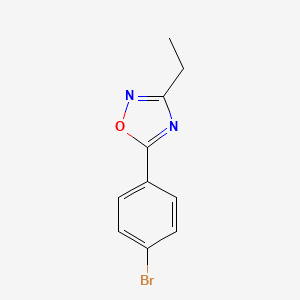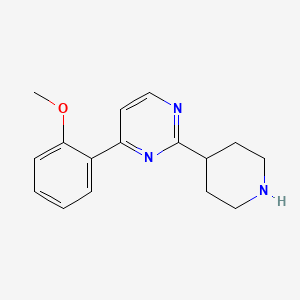
5-Iodo-N4,8-dimethylquinoline-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N4,8-dimethylquinoline-3,4-diamine typically involves the iodination of N4,8-dimethylquinoline-3,4-diamine. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions . The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective iodination at the desired position on the quinoline ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling iodine and other reagents .
化学反应分析
Types of Reactions
5-Iodo-N4,8-dimethylquinoline-3,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the quinoline ring can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents like dimethylformamide, are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
5-Iodo-N4,8-dimethylquinoline-3,4-diamine has several applications in scientific research:
作用机制
The mechanism of action of 5-Iodo-N4,8-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or nucleic acids . The quinoline ring structure allows for π-π stacking interactions, which can further stabilize the compound’s binding to its targets .
相似化合物的比较
Similar Compounds
N4,8-Dimethylquinoline-3,4-diamine: Lacks the iodine atom, which can affect its reactivity and binding properties.
5-Bromo-N4,8-dimethylquinoline-3,4-diamine:
5-Chloro-N4,8-dimethylquinoline-3,4-diamine: Contains a chlorine atom, which can also influence its chemical behavior and interactions.
Uniqueness
The presence of the iodine atom in 5-Iodo-N4,8-dimethylquinoline-3,4-diamine makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance halogen bonding interactions, potentially leading to stronger binding affinities and different reactivity profiles .
属性
分子式 |
C11H12IN3 |
|---|---|
分子量 |
313.14 g/mol |
IUPAC 名称 |
5-iodo-4-N,8-dimethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12IN3/c1-6-3-4-7(12)9-10(6)15-5-8(13)11(9)14-2/h3-5H,13H2,1-2H3,(H,14,15) |
InChI 键 |
JOWLYALKCVSTJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)I)C(=C(C=N2)N)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


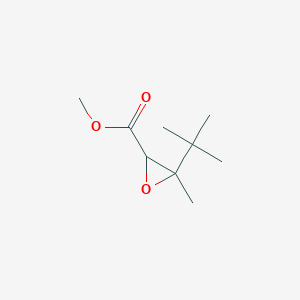
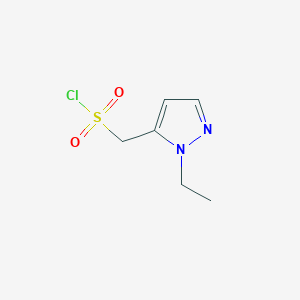
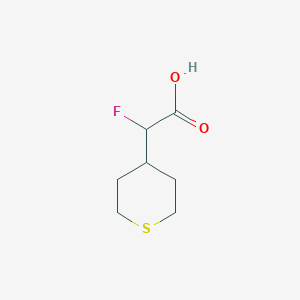
![3-[4-Methoxy-2-(trifluoromethyl)phenyl]hexan-3-ol](/img/structure/B13180731.png)

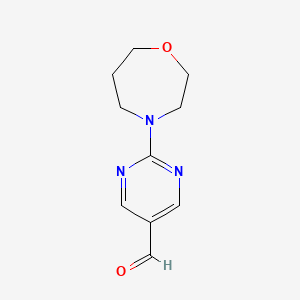
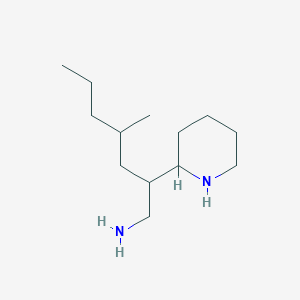
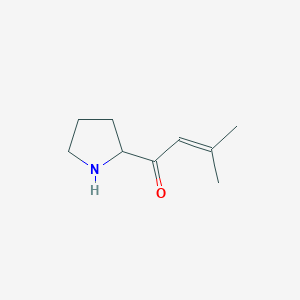
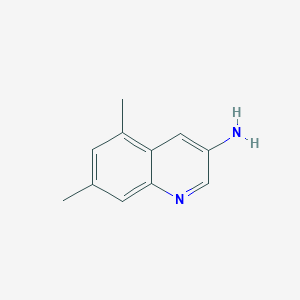
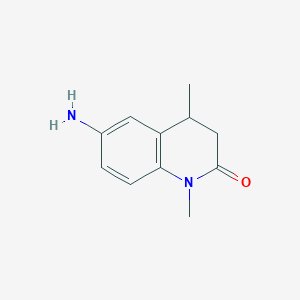

![2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13180773.png)
